molecular formula C10H8N2O3 B2727864 6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione CAS No. 1018458-42-8

6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

Cat. No.: B2727864
CAS No.: 1018458-42-8
M. Wt: 204.185
InChI Key: NITSBOSATCAXNP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with diethyl oxalate . The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process . The reaction mixture is heated to promote the formation of the quinoxaline ring, followed by purification to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones with additional functional groups, while reduction can produce tetrahydroquinoxaline derivatives with hydroxyl groups .

Comparison with Similar Compounds

6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives such as:

Properties

IUPAC Name

6-acetyl-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5(13)6-2-3-7-8(4-6)12-10(15)9(14)11-7/h2-4H,1H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITSBOSATCAXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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